molecular formula C13H17ClFN3O B12225159 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12225159
M. Wt: 285.74 g/mol
InChI Key: YAHKEIPMYDQVKH-UHFFFAOYSA-N
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Description

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride is a chemical compound with a molecular formula of C13H17ClFN3O. This compound is known for its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group and a phenol moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride typically involves the reaction of 1-(2-fluoroethyl)-5-methylpyrazole with formaldehyde and phenol under acidic conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or extraction methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled temperature and pressure conditions are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The fluoroethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring and phenol moiety contribute to its overall activity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluoroethyl)-5-methylpyrazole: Lacks the phenol group.

    2-[[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol: Without the hydrochloride salt.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

2-[[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-10-12(9-16-17(10)7-6-14)15-8-11-4-2-3-5-13(11)18;/h2-5,9,15,18H,6-8H2,1H3;1H

InChI Key

YAHKEIPMYDQVKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=CC=C2O.Cl

Origin of Product

United States

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